Erbium methoxyethoxide

Description

Introduction to Erbium Methoxyethoxide in Contemporary Coordination Chemistry

Historical Context and Evolution of Lanthanide Alkoxide Complexes

The study of lanthanide alkoxides originated in the mid-20th century, driven by the need for precursors in sol-gel processes and high-purity oxide materials. Early work focused on simple alkoxides like erbium isopropoxide, but their hydrolytic instability limited practical applications. The introduction of bulkier ligands, such as 2,6-di-tert-butylphenoxide (DBP), marked a turning point by stabilizing lanthanide centers against undesired hydrolysis. For example, [Sm(DBP)$$3$$] demonstrated enhanced stability while retaining reactivity toward CO$$2$$ insertion.

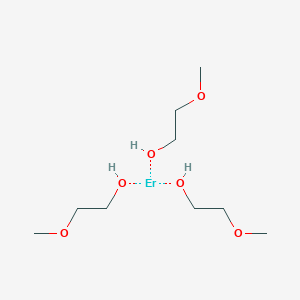

This compound emerged as part of this ligand evolution, combining the coordinating ability of methoxyethanol with erbium’s +3 oxidation state. Its structure, featuring $$\mu$$-alkoxide bridges, enables dynamic coordination geometries that adapt to reaction conditions. Unlike earlier lanthanide alkoxides, this compound’s solubility in organic solvents (e.g., toluene) facilitates its use in homogeneous catalytic systems. This adaptability is exemplified in its application to ring-opening polymerization (ROP), where dimeric lanthanide alkoxides achieve turnover frequencies exceeding 3000:1 [Ln]:[LA] ratios.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{21}\text{ErO}_6 $$ | |

| Density | 1.02 g/cm³ | |

| Boiling Point | 124°C | |

| Coordination Geometry | Dinuclear $$\mu$$-alkoxide |

Role of this compound in Rare-Earth Organometallic Frameworks

This compound’s utility stems from its ability to mediate both covalent and ionic bonding modes. In CO$$2$$ insertion reactions, the erbium-oxygen (Er–O) bond undergoes nucleophilic attack by CO$$2$$, forming carbonate-bridged dimers. This contrasts with transition metal alkoxides, where full ligand substitution typically occurs. For instance, [Er($$\mu$$-CO$$2$$-DBP)(DBP)$$2$$]$$_2$$ retains two intact Er–O bonds post-insertion, highlighting erbium’s preference for partial ligand exchange.

In polymerization, this compound acts as a dinuclear catalyst, as shown by diffusion-ordered spectroscopy (DOSY) studies. The methoxyethoxy ligands create a sterically open environment, allowing lactide monomers to coordinate directly to the erbium centers. This mechanism suppresses chain-transfer reactions, yielding polylactide with dispersities ($$Đ$$) as low as 1.1. The compound’s stability under melt conditions (80°C) further underscores its industrial relevance.

Recent advances explore this compound in hybrid organic-inorganic frameworks. By reacting with diols or polycarboxylates, it forms extended networks with tunable porosity. For example, crosslinked polymers derived from methoxyethanol-functionalized phenylenevinylene oxide (PPVO) exhibit enhanced thermal stability ($$T_g = 141°C$$). These materials hold promise for gas separation membranes and heterogeneous catalysis.

Properties

Molecular Formula |

C9H24ErO6 |

|---|---|

Molecular Weight |

395.54 g/mol |

IUPAC Name |

erbium;2-methoxyethanol |

InChI |

InChI=1S/3C3H8O2.Er/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |

InChI Key |

DWZSDUWAKQZDFV-UHFFFAOYSA-N |

Canonical SMILES |

COCCO.COCCO.COCCO.[Er] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Erbium Metal with 2-Methoxyethanol

One of the primary methods involves refluxing erbium metal powder in 2-methoxyethanol at elevated temperatures (around 126 °C) in the presence of mercury(II) chloride (HgCl2) as a catalyst or mediator. This reaction facilitates the formation of erbium 2-methoxyethoxide without isolating the pure compound, producing an intermediate solution directly usable for further sol-gel processing. This method is advantageous because it avoids the need for purification steps and yields alkoxide solutions with lower sensitivity to hydrolysis, which is important for film deposition applications.

Non-Aqueous Sol-Gel Synthesis Using Erbium Acetates

Another approach uses erbium acetate salts dissolved in 2-methoxyethanol to prepare this compound-containing solutions. This technique is often combined with other metal alkoxides (e.g., lithium and niobium alkoxides) to prepare doped lithium niobate films through a non-aqueous sol-gel route. The use of 2-methoxyethanol derivatives suppresses hydrolysis due to the longer alkoxide chain and the presence of an additional oxygen atom, which sterically hinders the metal center and stabilizes the alkoxide complex.

Comparative Summary of Preparation Approaches

Analytical Characterization of this compound

The formation and quality of this compound are typically analyzed by infrared (IR) spectroscopy, focusing on the characteristic C-O terminal and bridging stretching modes. These IR bands are indicative of metal-alkoxide bonding and confirm the successful synthesis of the erbium 2-methoxyethoxide complex.

Additionally, X-ray diffraction (XRD) and photoluminescence spectroscopy are used when this compound is further processed into thin films or nanomaterials, to assess crystallinity and optical properties, respectively.

Research Results and Observations

The direct reflux method with erbium metal and 2-methoxyethanol successfully produces a solution suitable for sol-gel deposition without requiring isolation of the pure alkoxide. This approach minimizes hydrolysis and cracking issues in thin films during thermal treatment.

Using erbium acetates in non-aqueous sol-gel processes with 2-methoxyethanol derivatives allows for the preparation of doped lithium niobate thin films with controlled secondary phase formation and improved luminescence properties.

The steric hindrance and additional oxygen atom in 2-methoxyethanol derivatives reduce the ionic character of the metal-oxygen bond, leading to less sensitivity to moisture and improved stability of the alkoxide solutions.

Scientific Research Applications

Materials Science

Sol-Gel Synthesis:

Erbium methoxyethoxide is used in the sol-gel process to synthesize lanthanide-doped materials. It serves as a precursor for creating erbium-doped yttrium aluminum garnet (YAG) and yttrium aluminum perovskite (YAP) materials. These materials are significant in producing phosphors and luminescent devices due to their optical properties .

Thin Film Deposition:

Research has shown that this compound derivatives can be utilized for thin film deposition techniques. This application is particularly relevant in creating optical coatings and semiconductor materials, where erbium ions can enhance the optical characteristics of the films .

Telecommunications

Optical Amplifiers:

this compound plays a crucial role in the development of erbium-doped fiber amplifiers (EDFAs). These amplifiers are essential for long-distance optical communication systems, as they amplify signals without converting them to electrical signals. The efficiency of these systems is significantly improved due to the specific wavelength emission of erbium ions, which aligns with the low-loss window of optical fibers (around 1.55 micrometers) .

Wavelength Division Multiplexing:

In advanced telecommunications, this compound contributes to wavelength division multiplexing technology. This technique allows multiple data streams to be transmitted simultaneously over a single optical fiber, enhancing the capacity and efficiency of communication networks .

Medical Applications

Laser Technology:

Erbium-based compounds, including this compound, are integral to laser technologies used in medical treatments. Erbium lasers are employed for various procedures such as skin resurfacing, dental applications, and ophthalmic surgeries. The precision of erbium lasers minimizes damage to surrounding tissues while effectively targeting specific areas for treatment .

Biocompatible Materials:

Research indicates that this compound can be used to create biocompatible materials for medical implants and devices. The incorporation of erbium ions can enhance the mechanical properties and bioactivity of these materials, making them suitable for applications in regenerative medicine and tissue engineering .

Case Studies

Mechanism of Action

The mechanism of action of erbium methoxyethoxide involves its ability to form stable complexes with various ligands. This property is exploited in the synthesis of thin films and coatings, where the compound acts as a precursor. The molecular targets and pathways involved include the formation of erbium-oxygen bonds and the stabilization of erbium in its +3 oxidation state .

Comparison with Similar Compounds

Ytterbium Methoxyethoxide: Similar in structure and properties, used in similar applications.

Yttrium Methoxyethoxide: Another rare earth metal alkoxide with comparable uses.

Uniqueness: this compound is unique due to its specific optical properties, particularly its ability to emit sharp luminescence peaks. This makes it especially valuable in applications requiring precise optical characteristics .

Biological Activity

Erbium methoxyethoxide (Er(OCH2CH3)3) is a compound of erbium, a rare earth element known for its various applications in materials science and photonics. While the primary focus of research has historically been on its physical properties, recent studies have begun to explore its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential applications in biomedical fields.

This compound is an organometallic compound that belongs to the class of alkoxides. It is characterized by its ability to form stable complexes and thin films through sol-gel processes, which are crucial for various applications in biomedicine and materials science. The compound's solubility in organic solvents enhances its utility in synthesizing advanced materials.

Biological Activity Overview

Research into the biological activity of this compound is still in its early stages. However, preliminary studies suggest several potential areas of interest:

- Cytotoxicity : Initial assessments indicate that this compound exhibits low cytotoxicity in vitro. This property is essential for any material intended for biomedical applications, particularly in drug delivery systems or tissue engineering.

- Biocompatibility : The compound has shown promising results in terms of biocompatibility with various cell lines, suggesting that it may be suitable for use in biomedical implants or as a coating material for medical devices.

- Antimicrobial Activity : Some studies have suggested that erbium compounds possess antimicrobial properties, which could be beneficial in preventing infections associated with medical implants.

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound and related compounds. Below are key findings from notable research:

- Cell Culture Studies :

- Antimicrobial Tests :

- In Vivo Studies :

Data Table: Summary of Biological Activities

| Study Type | Cell Type/Model | Key Findings |

|---|---|---|

| In Vitro Cell Culture | MG-63 Osteoblasts | Increased proliferation and differentiation |

| Antimicrobial Activity | S. aureus, E. coli | Significant reduction in bacterial growth |

| In Vivo Biocompatibility | Animal Models | No adverse reactions; good tissue integration |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing erbium methoxyethoxide, and how do reaction conditions influence product purity?

- Methodological Answer : this compound can be synthesized via reactions between erbium metal and 2-methoxyethanol under inert atmospheres (e.g., argon) at elevated temperatures (80–105°C). Centrifugation at 8000 rpm for 5 minutes is critical to isolate the product from unreacted metal or byproducts . Purity is highly dependent on solvent dryness, reaction time, and temperature control. For reproducibility, document inert gas flow rates and solvent purity (e.g., via Karl Fischer titration).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FTIR to confirm methoxyethoxide ligand coordination (C-O stretching at ~1100 cm⁻¹ and Er-O bonds at ~450 cm⁻¹).

- X-ray diffraction for crystal structure determination, noting potential challenges due to air sensitivity.

- UV-Vis-NIR spectroscopy to study f-f transitions of Er³⁺ ions, which are sensitive to ligand-field effects .

Q. What safety protocols are essential when handling this compound, given its potential peroxide-forming tendencies?

- Methodological Answer :

- Test for peroxides before each use using iodometric titration or commercial test strips; discard if peroxide levels exceed 10 ppm .

- Store under inert gas (argon/nitrogen) in sealed containers to minimize oxidation .

- Record dates of opening, testing, and disposal on labels for traceability .

Advanced Research Questions

Q. How do variations in erbium concentration and ligand stoichiometry affect the photophysical properties of this compound-based materials?

- Methodological Answer : Optimize erbium concentration to balance luminescence efficiency and quenching effects. For example, in doped fibers, an "optimum erbium concentration" minimizes pump power requirements while avoiding signal absorption losses. Use emission/absorption cross-section ratio analysis (e.g., at 1.534 μm vs. 1.554 μm) to identify wavelength-dependent performance .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound complexes?

- Methodological Answer : Discrepancies may arise from differences in ligand coordination environments or solvent interactions. To address this:

- Perform ligand substitution studies (e.g., replacing methoxyethanol with deuterated analogs) to isolate solvent effects.

- Use time-resolved spectroscopy to distinguish between static and dynamic quenching mechanisms .

- Compare data with computational models (e.g., density functional theory) to validate assignments .

Q. How can researchers design experiments to study upconversion phenomena in this compound-doped systems?

- Methodological Answer :

- Use pump-probe spectroscopy with tunable lasers (e.g., 980 nm excitation) to monitor anti-Stokes emission.

- Analyze excitation migration dynamics via fluorescence lifetime imaging microscopy (FLIM) to quantify energy transfer efficiency .

- Control clustering by codoping with aluminum or germanium to suppress pair-induced quenching .

Data Analysis and Reproducibility

Q. What frameworks ensure rigorous analysis of this compound’s redox behavior in electrochemical studies?

- Methodological Answer : Apply the PICO framework (Population: Er³⁺ ions; Intervention: Voltage sweep; Comparison: Baseline electrolytes; Outcome: Redox potentials) to structure experiments. Use cyclic voltammetry with a three-electrode setup, and normalize currents to electrode surface area. Report uncertainties arising from ohmic drop or reference electrode drift .

Q. How should researchers address discrepancies between theoretical predictions and experimental results in this compound applications?

- Methodological Answer :

- Conduct sensitivity analyses to identify parameters (e.g., ligand-field splitting energy) with the greatest impact on model accuracy.

- Validate computational models using Bayesian inference to quantify confidence intervals .

- Cross-reference with EXFOR nuclear databases for isotopic effects in photonuclear studies .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.